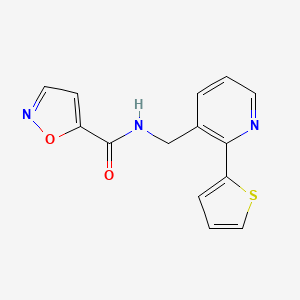
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide, commonly known as TH287, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the checkpoint kinase 1 (CHK1) enzyme, which plays a critical role in the DNA damage response pathway. CHK1 is an essential protein that regulates cell cycle progression, DNA replication, and DNA repair, making it an attractive target for cancer therapy.
Applications De Recherche Scientifique
Heterocyclic Synthesis and Characterization
Research has focused on the synthesis of various heterocyclic compounds, including those involving thiophene, pyridine, and isoxazole rings, which are critical for developing new chemical entities with potential therapeutic applications. For instance, studies have detailed the synthesis of thiophenylhydrazonoacetates to yield derivatives such as pyrazole, isoxazole, and pyrimidine, highlighting the versatility of these scaffolds in heterocyclic synthesis (Mohareb et al., 2004). Another study presented the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products, showcasing the potential of these compounds as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Biological Activities and Applications
The research applications of these compounds extend into the exploration of their biological activities. For example, certain derivatives have been synthesized and evaluated for their cytotoxic activities, suggesting their potential in cancer therapy (Hassan et al., Ashraf S. Hassan et al., 2014; Mansour et al., 2020). Another study focused on the synthesis of dicationic imidazo[1,2-a]pyridines and their evaluation as antiprotozoal agents, indicating the broad spectrum of biological activities these heterocyclic compounds can exhibit (Ismail et al., 2004).
Antimicrobial and Antifungal Activities
Heterocyclic compounds, including those with isoxazole and pyrazole cores, have been synthesized and tested for their antimicrobial and antifungal activities. Research demonstrates the potential of these compounds in addressing various microbial infections, further underscoring their importance in the development of new therapeutic agents (Sowmya et al., 2018; Bayrak et al., 2009).
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
This interaction could potentially involve binding to the target, causing conformational changes that affect the target’s function .
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been suggested to have poor oral bioavailability for passively absorbed compounds . This could impact the bioavailability of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide.
Result of Action
Similar compounds have been found to exhibit potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Propriétés
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-14(11-5-7-17-19-11)16-9-10-3-1-6-15-13(10)12-4-2-8-20-12/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYQPJSMFJQJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

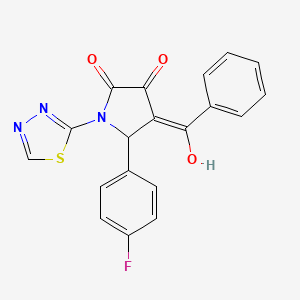
![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2699291.png)
![N-benzyl-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2699292.png)
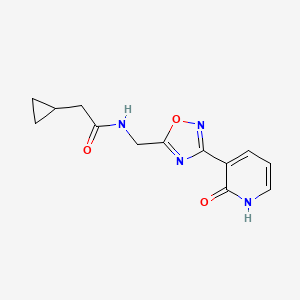
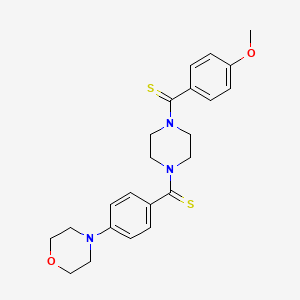

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2699300.png)
![{[4-(Trifluoromethoxy)phenyl]methyl}thiourea](/img/structure/B2699303.png)
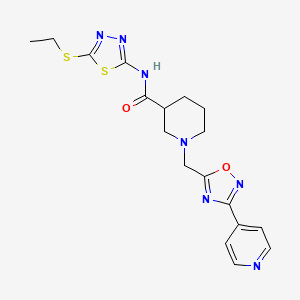
![2-[[1-(3-Methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2699306.png)
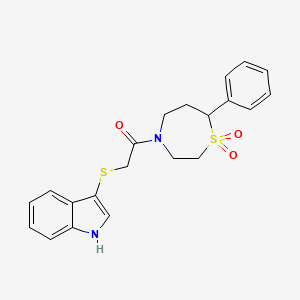
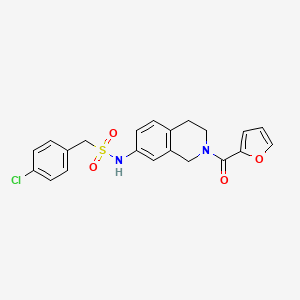

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2699312.png)